molecular formula C4H7BN2O2 B1424216 (1-Methyl-1H-pyrazol-3-yl)boronic acid CAS No. 869973-96-6

(1-Methyl-1H-pyrazol-3-yl)boronic acid

Cat. No.: B1424216
CAS No.: 869973-96-6
M. Wt: 125.92 g/mol
InChI Key: WUDMJZRGWGQBQH-UHFFFAOYSA-N
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Description

(1-Methyl-1H-pyrazol-3-yl)boronic acid is an organic compound that belongs to the class of boronic acids It features a pyrazole ring substituted with a methyl group at the first position and a boronic acid group at the third position

Mechanism of Action

Target of Action

Boronic acids, including this compound, are commonly used in suzuki–miyaura cross-coupling reactions . This reaction is a type of palladium-catalyzed carbon–carbon bond-forming process . Therefore, the targets can be considered the carbon atoms in the molecules that are being coupled.

Mode of Action

In the context of Suzuki–Miyaura cross-coupling reactions, (1-Methyl-1H-pyrazol-3-yl)boronic acid acts as an organoboron reagent . The reaction involves two main steps: oxidative addition and transmetalation . In the oxidative addition step, palladium donates electrons to form a new Pd–C bond with an electrophilic organic group . In the transmetalation step, the organoboron compound, such as this compound, transfers the organic group from boron to palladium .

Biochemical Pathways

It’s known that the compound plays a role in the nad+ salvage pathway as a potent activator of nicotinamide phosphoribosyltransferase (nampt) . NAMPT catalyzes the rate-limiting step of this pathway, which is crucial for many biological processes, including metabolism and aging .

Pharmacokinetics

It’s worth noting that the compound’s use in suzuki–miyaura cross-coupling reactions suggests it has properties that make it relatively stable, readily prepared, and generally environmentally benign .

Result of Action

It’s known that the compound plays a role in the nad+ salvage pathway as a potent activator of nampt . This suggests that the compound could have significant effects on cellular metabolism and aging processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-Methyl-1H-pyrazol-3-yl)boronic acid typically involves the reaction of 1-methylpyrazole with a boron-containing reagent. One common method is the Suzuki-Miyaura cross-coupling reaction, which involves the coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst . This reaction is known for its mild conditions and high functional group tolerance.

Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions. The process typically requires careful control of reaction parameters such as temperature, pressure, and the concentration of reactants to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: (1-Methyl-1H-pyrazol-3-yl)boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

    Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

    Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.

    Reducing Agents: Such as sodium borohydride for reduction reactions.

Major Products Formed:

    Aryl or Vinyl Compounds: Formed through Suzuki-Miyaura coupling reactions.

    Boronic Esters: Formed through oxidation reactions.

Scientific Research Applications

(1-Methyl-1H-pyrazol-3-yl)boronic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

    (1-Methyl-1H-pyrazole-4-boronic acid): Similar structure but with the boronic acid group at the fourth position.

    (1H-Pyrazole-3-boronic acid): Lacks the methyl group at the first position.

    (1-Boc-pyrazole-4-boronic acid pinacol ester): Contains a tert-butoxycarbonyl (Boc) protecting group and a pinacol ester.

Uniqueness: The presence of the methyl group at the first position and the boronic acid group at the third position allows for unique interactions and reactivity in both chemical and biological contexts .

Properties

IUPAC Name

(1-methylpyrazol-3-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7BN2O2/c1-7-3-2-4(6-7)5(8)9/h2-3,8-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUDMJZRGWGQBQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=NN(C=C1)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7BN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60693457
Record name (1-Methyl-1H-pyrazol-3-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60693457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

869973-96-6
Record name (1-Methyl-1H-pyrazol-3-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60693457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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